molecular formula C28H40N2O2 B010005 3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol CAS No. 106609-42-1

3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol

Cat. No. B010005
M. Wt: 436.6 g/mol
InChI Key: QJKAMUSWBQLKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol is a chemical compound that belongs to the family of bisphenol derivatives. It is commonly referred to as BDP. BDP has gained significant attention from the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and nanotechnology.

Mechanism Of Action

The mechanism of action of BDP is not fully understood. However, studies have shown that BDP can interact with biological molecules, including proteins and nucleic acids. BDP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BDP has also been shown to have antimicrobial activity against various bacterial strains.

Biochemical And Physiological Effects

BDP has been shown to have a low toxicity profile and is relatively safe for use in lab experiments. BDP has been shown to have low cytotoxicity against normal cells and has a low potential for inducing genotoxicity. BDP has been shown to have a moderate affinity for binding to proteins and nucleic acids, which can affect their biological activity.

Advantages And Limitations For Lab Experiments

BDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. BDP has a low toxicity profile and is relatively safe for use in lab experiments. However, BDP has some limitations, including its solubility in water, which can limit its use in biological assays. BDP can also undergo degradation under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of BDP. One potential direction is the development of BDP-based materials for use in various applications, including drug delivery and tissue engineering. Another potential direction is the investigation of BDP as an anticancer agent, including the study of its mechanism of action and potential use in combination with other drugs. Additionally, the development of BDP-based nanocarriers for targeted drug delivery is an area of active research.

Synthesis Methods

The synthesis of BDP involves the reaction of 4,4'-biphenyldiol with 3,5-dimethylpiperidine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of BDP. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various fields. In material science, BDP has been used as a building block for the synthesis of functionalized polymers and dendrimers. In pharmaceuticals, BDP has been investigated for its potential use as an anticancer agent and as a drug delivery vehicle. BDP has also been studied for its potential applications in nanotechnology, including the development of nanosensors and nanocarriers.

properties

CAS RN

106609-42-1

Product Name

3,3'-Bis((3,5-dimethylpiperidino)methyl)-4,4'-biphenyldiol

Molecular Formula

C28H40N2O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-[3-[(3,5-dimethylpiperidin-1-yl)methyl]-4-hydroxyphenyl]phenol

InChI

InChI=1S/C28H40N2O2/c1-19-9-20(2)14-29(13-19)17-25-11-23(5-7-27(25)31)24-6-8-28(32)26(12-24)18-30-15-21(3)10-22(4)16-30/h5-8,11-12,19-22,31-32H,9-10,13-18H2,1-4H3

InChI Key

QJKAMUSWBQLKHT-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CC(CC(C4)C)C)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CC(CC(C4)C)C)O)C

synonyms

4,4'-Biphenyldiol, 3,3'-bis((3,5-dimethylpiperidino)methyl)-

Origin of Product

United States

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